molecular formula C13H12BrNO4 B1381392 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione CAS No. 1648866-28-7

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

Cat. No. B1381392
M. Wt: 326.14 g/mol
InChI Key: URXDVHYKVNQHAH-UHFFFAOYSA-N
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Description

“2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a chemical compound. Its structure has been confirmed by various methods of elemental and spectral analysis . The asymmetric unit of the compound contains three crystallographically independent molecules .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated .


Molecular Structure Analysis

Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche . The crystal structure features short Br⋯O contacts, C—H⋯O hydrogen bonds, and numerous π – π stacking interactions .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .


Physical And Chemical Properties Analysis

The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule . The compound is a white powder with a melting point of 152-155 °C (lit.) .

Scientific Research Applications

1. Pharmaceutical Synthesis

  • Application : N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
  • Method : The synthesis process of N-isoindoline-1,3-diones heterocycles is characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Results : The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .

2. Dopamine Receptor Modulation

  • Application : Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .
  • Method : Arylethylamines substituted with an isoindoline or the isoindoline-1,3-dione were obtained by green synthesis .
  • Results : The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

3. Herbicides

  • Application : N-isoindoline-1,3-dione heterocycles have potential use in the development of herbicides .
  • Method : The specific methods of application or experimental procedures in this context would depend on the specific herbicidal formulation and target species .
  • Results : The effectiveness of these compounds as herbicides would need to be evaluated through field trials and toxicity studies .

4. Colorants and Dyes

  • Application : These compounds can be used in the synthesis of colorants and dyes .
  • Method : The synthesis of colorants and dyes typically involves the reaction of N-isoindoline-1,3-dione heterocycles with various types of dye intermediates .
  • Results : The resulting colorants and dyes can exhibit a wide range of colors and have potential applications in textiles, plastics, and other materials .

5. Polymer Additives

  • Application : N-isoindoline-1,3-dione heterocycles can be used as additives in polymers .
  • Method : These compounds can be incorporated into polymer chains during the polymerization process or added to the polymer matrix post-polymerization .
  • Results : The addition of these compounds can enhance the properties of the polymer, such as its thermal stability, mechanical strength, or resistance to UV radiation .

6. Photochromic Materials

  • Application : N-isoindoline-1,3-dione heterocycles have potential applications in the development of photochromic materials .
  • Method : These compounds can be incorporated into various types of materials, where they undergo a reversible color change upon exposure to light .
  • Results : The resulting photochromic materials can have applications in various areas, such as eyewear, security inks, and display technologies .

7. Synthesis of Aminothiazoles

  • Application : The addition of thiourea to 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione produced derivatives of aminothiazoles .
  • Method : The reaction involves the addition of thiourea to 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione .
  • Results : The resulting aminothiazoles were subsequently combined with arenediazonium chloride to produce 5-arylazoaminothiazole derivatives .

Future Directions

Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells .

properties

IUPAC Name

2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXDVHYKVNQHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

CAS RN

1648864-54-3
Record name rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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